molecular formula C15H14N2O4 B13505580 benzyl N-(4-methyl-3-nitrophenyl)carbamate

benzyl N-(4-methyl-3-nitrophenyl)carbamate

Cat. No.: B13505580
M. Wt: 286.28 g/mol
InChI Key: MDFWTABFKSXWJF-UHFFFAOYSA-N
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Description

Benzyl N-(4-methyl-3-nitrophenyl)carbamate is an organic compound that belongs to the class of carbamates. Carbamates are esters of carbamic acid and are widely used in various fields, including pharmaceuticals, agriculture, and materials science. This compound is characterized by the presence of a benzyl group, a nitrophenyl group, and a carbamate linkage, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzyl N-(4-methyl-3-nitrophenyl)carbamate typically involves the reaction of benzyl chloroformate with 4-methyl-3-nitroaniline. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions usually include a solvent like dichloromethane or tetrahydrofuran, and the reaction is performed at room temperature to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction parameters, such as temperature and pressure, leading to higher efficiency and consistency in product quality. The use of automated systems also reduces the risk of human error and enhances safety during the production process.

Chemical Reactions Analysis

Types of Reactions

Benzyl N-(4-methyl-3-nitrophenyl)carbamate undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are commonly used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products Formed

    Oxidation: The major product is typically a nitro derivative.

    Reduction: The major product is an amino derivative.

    Substitution: The major products depend on the nucleophile used, resulting in various substituted carbamates.

Scientific Research Applications

Benzyl N-(4-methyl-3-nitrophenyl)carbamate has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of more complex molecules.

    Biology: The compound is used in the study of enzyme inhibition and as a model compound for understanding biochemical pathways.

    Industry: The compound is used in the production of polymers and other materials with specific properties.

Mechanism of Action

The mechanism of action of benzyl N-(4-methyl-3-nitrophenyl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The carbamate group can form covalent bonds with the active site of enzymes, leading to inhibition of enzyme activity. This property makes it useful in the study of enzyme kinetics and the development of enzyme inhibitors.

Comparison with Similar Compounds

Similar Compounds

  • Benzyl N-(4-nitrophenyl)carbamate
  • Methyl N-(4-nitrophenyl)carbamate
  • 4-Methylbenzyl N-(4-chloro-3-nitrophenyl)carbamate

Uniqueness

Benzyl N-(4-methyl-3-nitrophenyl)carbamate is unique due to the presence of the methyl group on the nitrophenyl ring, which can influence its reactivity and interaction with other molecules. This structural feature can lead to differences in its chemical behavior and biological activity compared to similar compounds.

Properties

Molecular Formula

C15H14N2O4

Molecular Weight

286.28 g/mol

IUPAC Name

benzyl N-(4-methyl-3-nitrophenyl)carbamate

InChI

InChI=1S/C15H14N2O4/c1-11-7-8-13(9-14(11)17(19)20)16-15(18)21-10-12-5-3-2-4-6-12/h2-9H,10H2,1H3,(H,16,18)

InChI Key

MDFWTABFKSXWJF-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)OCC2=CC=CC=C2)[N+](=O)[O-]

Origin of Product

United States

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